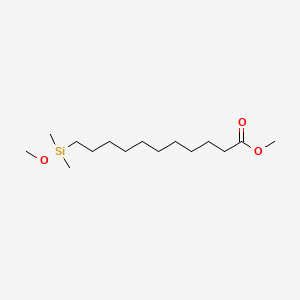

10-(Carbomethoxy)decyldimethylmethoxysilane

Description

10-(Carbomethoxy)decyldimethylmethoxysilane (CH3OCO(CH2)10SiMe2OMe) is a functional organosilane characterized by a carbomethoxy (methyl ester) group attached to a decyl chain and a methoxysilane moiety. This compound is notable for its dual functionality: the methoxysilane group enables covalent bonding to silica-based surfaces via hydrolysis, while the carbomethoxy group provides a reactive site for further chemical modifications.

Key applications include its use in porous silicon metallization for fuel cells, where hydrolysis of the methoxysilane group facilitates grafting onto silica supports. Subsequent ester hydrolysis releases carboxylic acid, which reacts with hydrazine to form conductive hydrazonium ions, enhancing electrical conductivity .

Properties

IUPAC Name |

methyl 11-[methoxy(dimethyl)silyl]undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQMOODLXBBSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Carbomethoxy)decyldimethylmethoxysilane typically involves the esterification of undecanoic acid with methanol in the presence of a catalyst, followed by the introduction of the methoxydimethylsilyl group. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of 10-(Carbomethoxy)decyldimethylmethoxysilane involves large-scale esterification processes followed by silylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

10-(Carbomethoxy)decyldimethylmethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The methoxysilane group can be hydrolyzed to form silanols.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic solutions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted esters or silanes.

Scientific Research Applications

10-(Carbomethoxy)decyldimethylmethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

Biology: Employed in the modification of surfaces for biological assays and cell culture studies.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Mechanism of Action

The mechanism of action of 10-(Carbomethoxy)decyldimethylmethoxysilane involves the hydrolysis of the methoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial for its applications in surface modification and polymer formation. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form strong covalent bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 10-(Carbomethoxy)decyldimethylmethoxysilane with structurally related silanes:

| Compound Name | CAS Number | Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 10-(Carbomethoxy)decyldimethylmethoxysilane | N/A | Methoxy, Carbomethoxy, Decyl | Moderate hydrolysis | Silica grafting, fuel cell materials |

| Chloromethylmethyldiethoxysilane | 2212-10-4 | Diethoxy, Chloromethyl | High (Cl reactivity) | Crosslinking agents, coatings |

| Dichlorodimethylsilane (DCDMS) | 75-78-5 | Dichloro | Rapid hydrolysis | Silicone polymer production |

| 10-(Carbomethoxy)decyldimethylchlorosilane | N/A | Chloro, Carbomethoxy | High (Cl reactivity) | Surface functionalization |

| Hexamethyldisiloxane | 107-46-0 | Trimethylsiloxy | Low (stable siloxane bond) | Lubricants, antifoaming agents |

Reactivity and Hydrolysis Kinetics

- Methoxysilanes vs. Chlorosilanes: Methoxysilanes (e.g., 10-(Carbomethoxy)decyldimethylmethoxysilane) hydrolyze slower than chlorosilanes (e.g., DCDMS or 10-(Carbomethoxy)decyldimethylchlorosilane), enabling controlled surface grafting . Chlorosilanes react rapidly with moisture, making them suitable for quick crosslinking but less ideal for precision applications. The carbomethoxy group in the target compound undergoes ester hydrolysis under basic conditions, releasing methanol and a carboxylic acid. This contrasts with chloromethyl groups (e.g., in Chloromethylmethyldiethoxysilane), which participate in nucleophilic substitution reactions .

Alkoxy Chain Length :

Functional Group Contributions

- Carbomethoxy Group: Provides a versatile handle for post-modification (e.g., acid release for hydrazonium ion formation in fuel cells) .

Methoxy vs. Chloro Substituents :

Fuel Cell Technology

10-(Carbomethoxy)decyldimethylmethoxysilane has been employed to metallize porous silicon. Hydrolysis of the methoxysilane anchors the molecule to silica, while ester hydrolysis generates carboxylic acid, which reacts with hydrazine to form conductive complexes. This dual functionality is absent in simpler silanes like DCDMS or Hexamethyldisiloxane .

Surface Modification

Compared to Chloromethylmethyldiethoxysilane, the target compound’s carbomethoxy group allows for pH-responsive behavior. In contrast, chloromethyl groups are typically used for covalent attachment of quaternary ammonium compounds in chromatography resins .

Stability and Handling

Methoxysilanes generally require anhydrous storage but are safer to handle than chlorosilanes, which release HCl upon hydrolysis. The discontinued commercial status of 10-(Carbomethoxy)decyldimethylmethoxysilane highlights challenges in sourcing, necessitating in-situ synthesis for research applications.

Biological Activity

10-(Carbomethoxy)decyldimethylmethoxysilane is a silane compound that has garnered interest in various fields, particularly in biological applications. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

10-(Carbomethoxy)decyldimethylmethoxysilane is characterized by its silane backbone, which is modified with a decyl chain and a carbomethoxy functional group. Its chemical structure can be represented as follows:

This structure contributes to its amphiphilic properties, making it suitable for surface modification and biological applications.

Biological Activity

The biological activity of 10-(Carbomethoxy)decyldimethylmethoxysilane has been investigated in various studies, focusing on its antimicrobial properties and its role in cell culture applications.

Antimicrobial Properties

Research indicates that 10-(Carbomethoxy)decyldimethylmethoxysilane exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The compound shows weaker activity against Gram-negative bacteria and mycobacteria, which is a common characteristic of many silane compounds due to the structural differences in bacterial cell walls .

| Type of Bacteria | Activity |

|---|---|

| Gram-positive | Strong |

| Gram-negative | Weak |

| Mycobacteria | Weak |

Surface Modification for Biological Assays

10-(Carbomethoxy)decyldimethylmethoxysilane is utilized in the modification of surfaces for biological assays and cell culture studies. Its ability to create hydrophobic surfaces enhances cell adhesion and growth, making it valuable in tissue engineering and regenerative medicine. The compound's silane functionality allows for covalent bonding with various substrates, facilitating the development of bioactive coatings.

Case Studies

Several case studies have highlighted the effectiveness of 10-(Carbomethoxy)decyldimethylmethoxysilane in specific applications:

-

Cell Culture Enhancement :

- A study demonstrated that surfaces treated with this silane compound promoted better adhesion and proliferation of fibroblast cells compared to untreated surfaces. This enhancement was attributed to the increased hydrophobicity and surface energy provided by the silane layer.

-

Antimicrobial Coatings :

- In another case study, coatings made from 10-(Carbomethoxy)decyldimethylmethoxysilane were applied to medical devices. The results showed a significant reduction in bacterial colonization compared to control devices, indicating its potential for preventing infections in clinical settings.

The biological activity of 10-(Carbomethoxy)decyldimethylmethoxysilane can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Surface Interaction : Its ability to modify surfaces enhances protein adsorption and cell attachment, crucial for tissue engineering applications.

- Hydrophobicity : The hydrophobic nature of the compound aids in reducing biofilm formation on surfaces, which is critical in medical device applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.